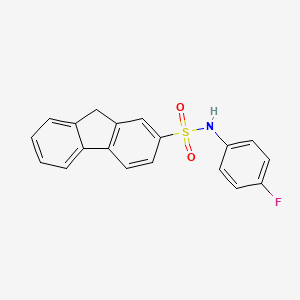![molecular formula C19H20N2O3S B3532627 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B3532627.png)
2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone
説明
2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone, also known as DMFOQ, is a synthetic compound that belongs to the quinazolinone family. It has shown potential in various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone may work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has been shown to inhibit cell growth and induce apoptosis. In inflammatory cells, 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has been shown to inhibit the production of inflammatory cytokines. Additionally, 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone is its unique chemical structure, which allows for the synthesis of analogs with potentially improved properties. Additionally, 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has shown promising results in various scientific research applications, making it a promising candidate for further study. One limitation of 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone. One direction is the synthesis of analogs with potentially improved properties, such as increased solubility or potency. Another direction is the study of 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone in combination with other drugs, to determine if it may have synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone and its potential use in the treatment of various diseases.
科学的研究の応用
2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has shown promising results in various scientific research applications. It has been studied for its anticancer properties, specifically in the treatment of breast cancer and lung cancer. 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-19(2,3)16(22)12-25-18-20-15-9-5-4-8-14(15)17(23)21(18)11-13-7-6-10-24-13/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQOICXBWVBGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B3532547.png)
![phenyl 3-({[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3532555.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3532560.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3532579.png)
![3-[5-(5-bromo-2-isopropoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3532581.png)
![2-[(4-chlorobenzyl)oxy]-N-(4-cyanophenyl)benzamide](/img/structure/B3532584.png)
![5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3532595.png)
![2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3532602.png)
![6-{[(4-methoxyphenyl)amino]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3532604.png)
![3,4-dichloro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3532618.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(3-phenylpropanamide)](/img/structure/B3532633.png)
![2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3532645.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3532648.png)